4-(Difluoromethyl)benzoic acid
Overview
Description
4-(Difluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H6F2O2 . It has a molecular weight of 172.13 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 4-(Difluoromethyl)benzoic acid is 1S/C8H6F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12) . The SMILES representation is c1cc(ccc1C(F)F)C(=O)O .Physical And Chemical Properties Analysis
4-(Difluoromethyl)benzoic acid has a melting point of 205-207 °C . Its density is approximately 1.3±0.1 g/cm^3, and it has a boiling point of 271.6±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The compound is predicted to have a water solubility of 749.3 mg/L at 25 °C .Scientific Research Applications
Antifungal Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: 4-(Difluoromethyl)benzoic acid has been used in the synthesis of salicylanilide esters, which were assayed in vitro as potential antimycotic agents against eight fungal strains .
- Methods of Application: The synthesis involved N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .
- Results: The antifungal activity of the derivatives was not uniform, and molds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) .
Corrosion Inhibition
- Scientific Field: Materials Science
- Application Summary: Benzoic acid derivatives, including 4-(Difluoromethyl)benzoic acid, have been evaluated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Methods of Application: The evaluation involved weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
- Results: The inhibition efficiency of these inhibitors increased with the increase in concentration .
Ultra Trace Analysis
- Scientific Field: Analytical Chemistry
- Application Summary: 4-(Difluoromethyl)benzoic acid has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .
- Methods of Application: The compound was used in GC/MS analysis .
- Results: The specific results of this application were not provided in the sources .
Safety And Hazards
4-(Difluoromethyl)benzoic acid is classified under GHS07 and has the signal word 'Warning’ . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .
properties
IUPAC Name |
4-(difluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYXJQFZBUXNHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609561 | |
Record name | 4-(Difluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)benzoic acid | |
CAS RN |
55805-21-5 | |
Record name | 4-(Difluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55805-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90609561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Difluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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